2-Bromo-6-chlorobenzoyl chloride
Overview
Description
“2-Bromo-6-chlorobenzoyl chloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C7H3BrCl2O and a molecular weight of 253.9 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine and chlorine substituents at the 2nd and 6th positions, respectively, and a carbonyl chloride group attached to the benzene ring .
Scientific Research Applications
Synthesis and Structural Analysis
Research into compounds structurally related to "2-Bromo-6-chlorobenzoyl chloride" provides insights into synthesis methods and structural analyses. For example, the synthesis and crystal structure analysis of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide demonstrate the utility of bromo-chloro substitutions in exploring molecular conformations and intermolecular interactions (Akinboye et al., 2008).
Analytical Applications
The determination of bromide in various samples by conversion into bromophenols, followed by gas chromatography–mass spectrometry, showcases the role of bromo-chloro compounds in analytical methodologies. This approach, leveraging reactive halogen compounds, underscores the importance of such chemicals in enhancing analytical accuracy and sensitivity (Mishra et al., 2001).
Molecular Conformation Studies
The gas phase molecular structures and conformational compositions of halobenzoyl chlorides, including 2-bromobenzoyl chloride, have been investigated, elucidating the impact of halogen substitutions on molecular behavior. These studies contribute to a deeper understanding of the physicochemical properties of halogenated compounds, relevant for designing materials and molecules with specific characteristics (Johansen et al., 2013).
Halogen Bonding in Crystal Engineering
Investigations into halogen bonding highlight the role of bromo and chloro substituents in dictating packing preferences in solid-state structures. Such research informs the strategic use of halogen bonds in the design and synthesis of novel crystalline materials, which is crucial for pharmaceuticals, materials science, and nanotechnology (Pramanik et al., 2017).
Organic Synthesis and Catalysis
The reactivity of halogenated compounds, such as in Suzuki-Miyaura cross-coupling reactions, underscores their utility in organic synthesis, particularly in the construction of complex molecular architectures. This area of research is vital for developing new pharmaceuticals, agrochemicals, and materials (Lukashev et al., 2006).
Safety and Hazards
When handling “2-Bromo-6-chlorobenzoyl chloride”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
- 2-Bromo-6-chlorobenzoyl chloride undergoes nucleophilic substitution reactions at the benzylic position. Nucleophiles (such as amines or thiols) attack the electrophilic carbon, replacing the bromine atom with the nucleophile. When exposed to N-bromosuccinimide (NBS), this compound generates a succinimidyl radical (S·). This radical abstracts a hydrogen atom from the benzylic position, leading to the formation of the corresponding benzylic bromide. The NBS acts as the bromine source in this process .
Properties
IUPAC Name |
2-bromo-6-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDYMOLKOWSZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373602 | |
Record name | 2-bromo-6-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116529-65-8 | |
Record name | 2-Bromo-6-chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116529-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-6-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116529-65-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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